(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester
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Overview
Description
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters This compound is characterized by the presence of an epoxide group and a long-chain unsaturated fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the reaction of methyl oleate with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions and ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly oxidants, such as hydrogen peroxide, is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Functionalized Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves the interaction of its epoxide group with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 9,10-epoxystearate: Another epoxy fatty acid methyl ester with similar chemical properties.
Methyl 12,13-epoxyoctadecanoate: A structurally related compound with an epoxide group at a different position.
Uniqueness
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide position and the presence of a trans double bond
Properties
Molecular Formula |
C19H34O3 |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (E)-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+ |
InChI Key |
JTSVQVYMBXVLFI-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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